molecular formula C6H13Cl2N3 B1396996 N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride CAS No. 1332529-54-0

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

Cat. No. B1396996
M. Wt: 198.09 g/mol
InChI Key: YVCVXAVMFVKOCH-UHFFFAOYSA-N
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Description

“N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C5H11Cl2N3. Its molecular weight is 184.07 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride, as a part of Cu(II) complexes with tridentate ligands, has been studied for its DNA binding properties and nuclease activity. These complexes have shown significant DNA binding propensity and minor structural changes in DNA, indicating potential applications in DNA-related research and therapeutics. The Cu(II) complexes, including those with N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride, also exhibit low toxicity for cancer cell lines, suggesting a potential role in cancer research and treatment (Kumar et al., 2012).

Molecular Isomerism and Spin State Research

The compound is used in the study of molecular isomerism and the spin state of iron(II) molecular isomers. These studies are crucial for understanding the structural and electronic properties of molecules, which is essential in materials science and molecular engineering (Han et al., 2017).

Synthesis of Novel Compounds and Ligands

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is also involved in synthesizing new compounds and ligands. These synthesized compounds have applications in various fields, including chemistry and biochemistry, for creating novel molecules with specific properties or functions (Pařík & Chlupatý, 2014).

Catalytic Reduction Research

It is used in the preparation of ligands for catalytic reduction studies. Such research is pivotal in industrial chemistry, especially in processes that involve the synthesis of complex molecules (Singh et al., 2019).

Corrosion Inhibition Studies

Derivatives of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride are researched as corrosion inhibitors. These studies are significant in materials science, particularly for protecting metals from corrosion in various industrial applications (Zhang et al., 2015).

Antibacterial and Antifungal Research

Compounds derived from N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride are investigated for their antibacterial and antifungal properties. This research is crucial in the development of new pharmaceuticals and treatments for bacterial and fungal infections (Kudryavtseva et al., 2019).

Safety And Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-7-5-6-8-3-4-9-6;;/h3-4,7H,2,5H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVXAVMFVKOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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